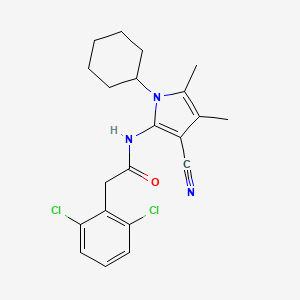![molecular formula C21H24N2O2 B7534672 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological disorders. DMQX belongs to the class of quinoline derivatives and is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine is a non-competitive antagonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. The AMPA receptor is involved in the fast excitatory neurotransmission in the central nervous system. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine binds to the AMPA receptor and blocks the ion channel, thereby reducing the excitatory neurotransmission.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has also been shown to reduce drug-seeking behavior in animal models of drug addiction. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has been shown to have anti-inflammatory effects in animal models of neuroinflammation.
实验室实验的优点和局限性
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine is a potent and selective non-competitive antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in neurological disorders. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
Future research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine could focus on its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine could also be studied for its potential use in treating drug addiction. Further research could also focus on developing more soluble analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine to overcome its limited solubility.
合成方法
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethyl-3-nitropyridine with 3,4-dimethoxyphenethylamine to form the intermediate product, which is then reduced to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine. The final product is purified through recrystallization to obtain a white crystalline powder.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-5-7-17-15(2)12-21(23-18(17)11-14)22-10-9-16-6-8-19(24-3)20(13-16)25-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFLTDDMHCBAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)
![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)

![(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534602.png)
![5,7-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7534610.png)
![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)
![2-chloro-N-(2-methoxyphenyl)-5-[(2,4,6-trichloroanilino)carbamoyl]benzenesulfonamide](/img/structure/B7534625.png)
![2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7534627.png)
![1-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)-3-[3-(dimethylamino)propylamino]propan-2-ol](/img/structure/B7534636.png)
![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534644.png)
![(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
